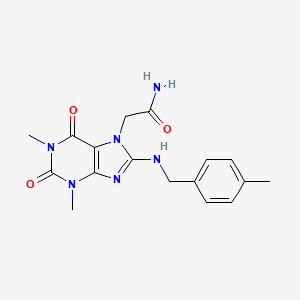

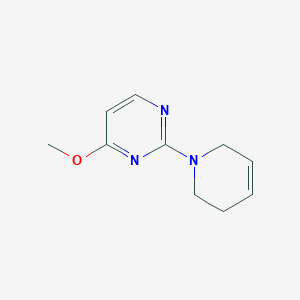

![molecular formula C27H31FN4O B2540009 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 946286-97-1](/img/structure/B2540009.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide" is a synthetic molecule that appears to be structurally related to various piperazine derivatives with potential pharmacological activities. Piperazine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase, antiallergy, and antimicrobial properties, as well as their potential as therapeutic agents for diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide to enhance activity . Similarly, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity and 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides for Alzheimer's therapy also involved specific substitutions on the piperazine ring to achieve the desired biological effects .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide group led to a substantial increase in anti-acetylcholinesterase activity . The basic quality of the nitrogen atom in the piperazine ring is also important for activity, as seen in the case of the N-benzoylpiperidine derivative . The molecular docking study of benzamides for Alzheimer's disease suggests that the substitution pattern on the phenyl ring can significantly affect the inhibitory activity against butyrylcholinesterase enzyme .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring. For instance, the presence of a dimethylamino group and a fluorophenyl group in the structure of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide was associated with inhibition of tritiated mepyramine binding to H1 histaminic receptors . The specific interactions and reactivity of these compounds with biological targets are key to their potential therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. For example, the X-ray structure characterization of antipyrine-like derivatives showed that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions, which are energetically relevant and contribute to the stability of the compounds . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and their suitability as drug candidates.

Scientific Research Applications

Antiallergy and Anti-acetylcholinesterase Activity

Derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide have been synthesized and evaluated for antiallergy and anti-acetylcholinesterase (AChE) activities. Studies have shown that certain derivatives exhibit significant activity in models used for detecting compounds with antiallergic properties, such as the passive foot anaphylaxis assay, and potent AChE inhibitory effects, suggesting potential for development as antidementia agents (Walsh et al., 1990); (Sugimoto et al., 1990).

Metabolic Pathways in Drug Development

Research into the metabolism of novel antidepressants and antineoplastic agents has identified the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds structurally related to this compound. These findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic profile of new drugs (Hvenegaard et al., 2012); (Gong et al., 2010).

Hypotensive Activity and α-Blocker Properties

A novel series of compounds related to this compound has been identified to show hypotensive activity, acting both peripherally and centrally as α-blockers. This discovery opens avenues for the development of new antihypertensive medications (Tenbrink et al., 1981).

Antifungal and Antimicrobial Activities

Compounds with structural similarities to this compound have shown significant antifungal and antimicrobial activities in studies, highlighting their potential as new therapeutic agents in combating infectious diseases (Wieczorek et al., 2014).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-30(2)24-12-8-21(9-13-24)26(20-29-27(33)22-6-4-3-5-7-22)32-18-16-31(17-19-32)25-14-10-23(28)11-15-25/h3-15,26H,16-20H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYBODFFUQMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

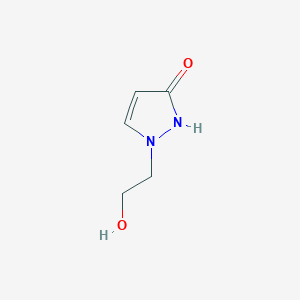

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

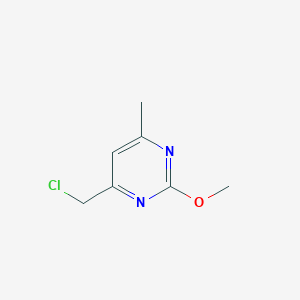

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

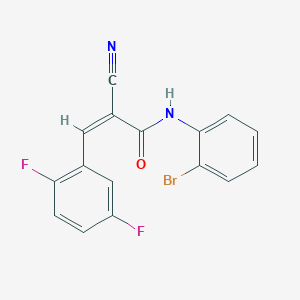

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)